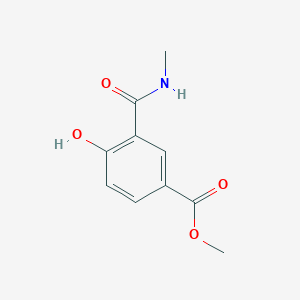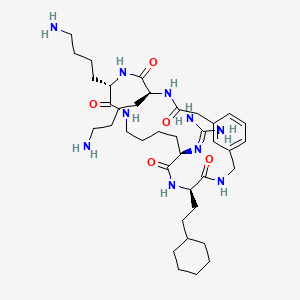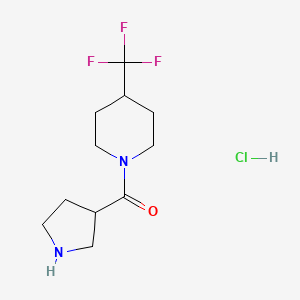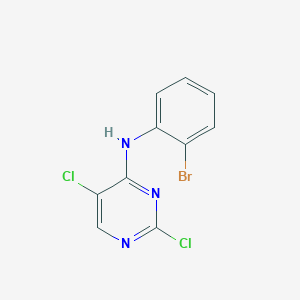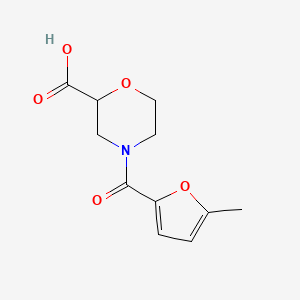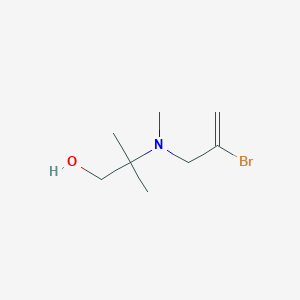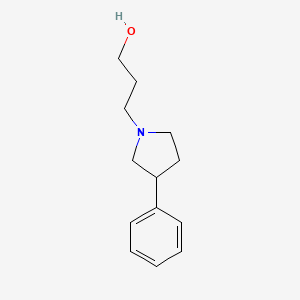
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol is a chemical compound with the molecular formula C13H19NO It is characterized by a pyrrolidine ring attached to a phenyl group and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol typically involves the reaction of pyrrolidine with a phenyl-substituted propanol derivative. One common method is the reductive amination of 3-phenylpropanal with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 3-(3-Phenylpyrrolidin-1-yl)propanal.
Reduction: 3-(3-Phenylpyrrolidin-1-yl)propanamine.
Substitution: 3-(3-Phenylpyrrolidin-1-yl)propyl chloride or bromide.
科学研究应用
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Phenylpyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules .
相似化合物的比较
Similar Compounds
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Similar structure but with a different substitution pattern on the pyrrolidine ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the phenyl group, resulting in different chemical and biological properties.
Uniqueness
3-(3-Phenylpyrrolidin-1-yl)propan-1-ol is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-(3-phenylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-10-4-8-14-9-7-13(11-14)12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
InChI 键 |
MWGTWAJWUFGJQR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C2=CC=CC=C2)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


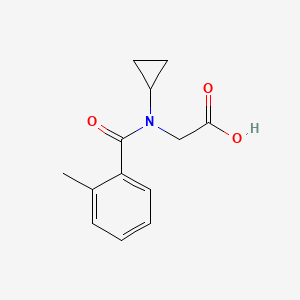

![6-Isopropoxy-2-azaspiro[3.3]heptane](/img/structure/B14905438.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
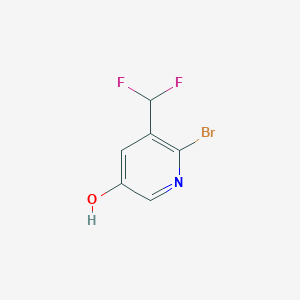
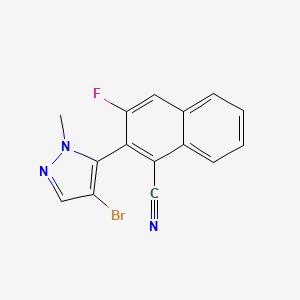

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
